molecular formula C19H32O B12734471 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol CAS No. 71889-15-1

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol

Cat. No.: B12734471
CAS No.: 71889-15-1
M. Wt: 276.5 g/mol
InChI Key: NRWUHKORTFMBBF-UHFFFAOYSA-N
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Description

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol, also known as 4-(1,1,3,3-tetramethylbutyl)phenol, is an organic compound with the molecular formula C14H22O. This compound is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. It is commonly used in various industrial applications due to its chemical stability and effectiveness as an antioxidant .

Preparation Methods

The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol typically involves the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required product purity .

Chemical Reactions Analysis

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This action is facilitated by the hydroxyl group attached to the aromatic ring, which can easily participate in redox reactions . The molecular targets and pathways involved include various oxidative stress pathways and cellular antioxidant defense mechanisms .

Properties

CAS No.

71889-15-1

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

4-tert-butyl-2-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)11-15(16(13)20)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3

InChI Key

NRWUHKORTFMBBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C

Origin of Product

United States

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